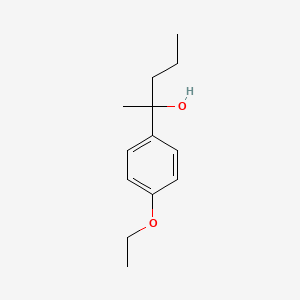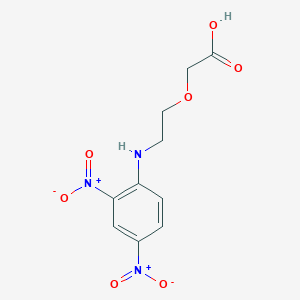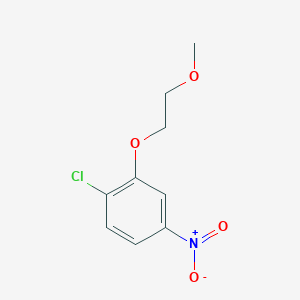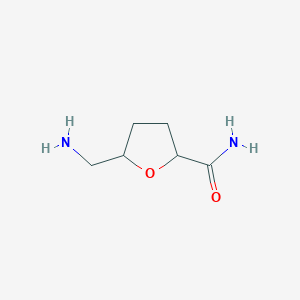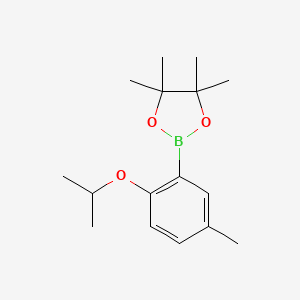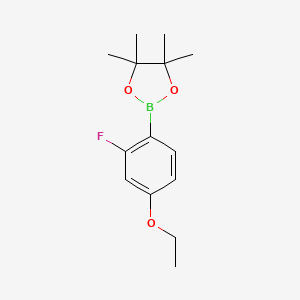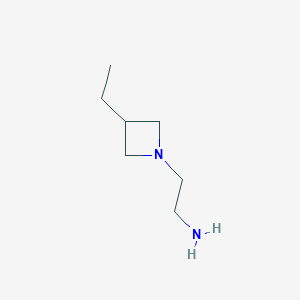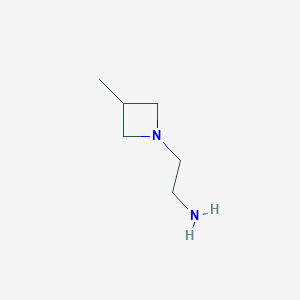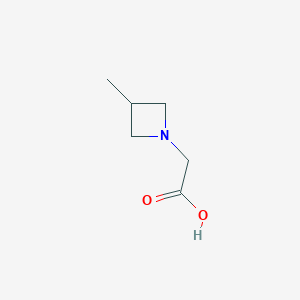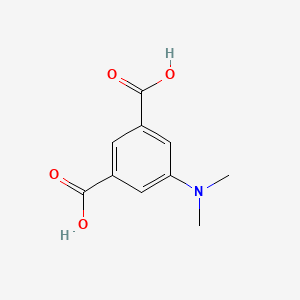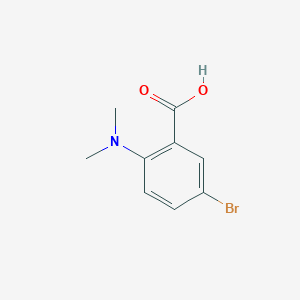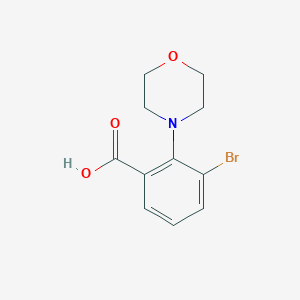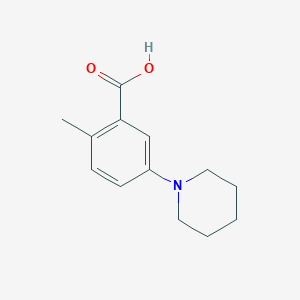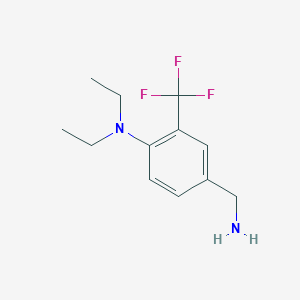
4-(Aminomethyl)-N,N-diethyl-2-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-N,N-diethyl-2-(trifluoromethyl)aniline: is an organic compound that features a trifluoromethyl group attached to an aniline ring. This compound is of interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The presence of the trifluoromethyl group imparts significant stability and lipophilicity, making it a valuable moiety in drug design and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-N,N-diethyl-2-(trifluoromethyl)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: of a suitable aromatic precursor to introduce a nitro group.
Reduction: of the nitro group to form the corresponding amine.
Alkylation: of the amine with diethylamine to introduce the N,N-diethyl groups.
Formylation: to introduce the aminomethyl group.
Introduction of the trifluoromethyl group: via a suitable trifluoromethylating agent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity. Catalysts and specific reaction conditions are tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(Aminomethyl)-N,N-diethyl-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine groups or the aromatic ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products:
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Amines and reduced aromatic compounds.
Substitution: Substituted anilines and derivatives with modified functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, it serves as a probe to study enzyme interactions and metabolic pathways involving trifluoromethylated compounds.
Medicine: Pharmaceutical research leverages this compound for its potential therapeutic properties, including its role in drug design for targeting specific enzymes or receptors.
Industry: In the industrial sector, it is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-(Aminomethyl)-N,N-diethyl-2-(trifluoromethyl)aniline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
- 4-(Trifluoromethyl)aniline
- 3-(Trifluoromethyl)aniline
- 4-(Aminomethyl)aniline
Comparison: Compared to these similar compounds, 4-(Aminomethyl)-N,N-diethyl-2-(trifluoromethyl)aniline is unique due to the presence of both the aminomethyl and N,N-diethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances stability and lipophilicity, making it particularly valuable in drug design and other applications where these properties are desirable.
Properties
IUPAC Name |
4-(aminomethyl)-N,N-diethyl-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N2/c1-3-17(4-2)11-6-5-9(8-16)7-10(11)12(13,14)15/h5-7H,3-4,8,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELLDDXJSWPRQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)CN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
